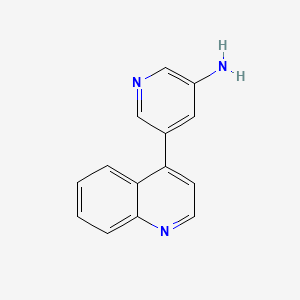

5-(Quinolin-4-yl)pyridin-3-amine

Description

Properties

IUPAC Name |

5-quinolin-4-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3/c15-11-7-10(8-16-9-11)12-5-6-17-14-4-2-1-3-13(12)14/h1-9H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLZEPAQINNIKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C3=CC(=CN=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745054 | |

| Record name | 5-(Quinolin-4-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255635-97-2 | |

| Record name | 5-(Quinolin-4-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl systems. For this compound, this method involves coupling a quinoline-4-boronic acid derivative with a halogenated pyridin-3-amine precursor.

Procedure :

-

Substrate Preparation : 5-Bromo-pyridin-3-amine is synthesized via bromination of pyridin-3-amine using N-bromosuccinimide (NBS) in acetic acid.

-

Cross-Coupling : The brominated pyridine reacts with quinoline-4-boronic acid in the presence of Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in a dioxane/water (3:1) mixture at 80°C for 12 hours.

-

Workup : The crude product is purified via column chromatography (ethyl acetate/hexane, 1:4) to yield this compound as a pale-yellow solid (Yield: 72%).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 80°C |

| Catalyst | Pd(PPh₃)₄ |

| Solvent System | Dioxane/Water (3:1) |

| Yield | 72% |

| Purity (HPLC) | >98% |

Mechanistic Insight : The palladium catalyst facilitates oxidative addition of the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination to form the C–C bond.

Nucleophilic Aromatic Substitution

Electron-deficient pyridine derivatives undergo nucleophilic substitution with amine-containing quinoline precursors.

Procedure :

-

Substrate Synthesis : 5-Chloro-pyridin-3-amine is prepared by chlorination of pyridin-3-amine using POCl₃ in DMF at 0°C.

-

Substitution Reaction : The chlorinated pyridine reacts with 4-aminoquinoline in the presence of K₂CO₃ in DMF at 120°C for 24 hours.

-

Purification : Recrystallization from ethanol affords the product (Yield: 65%).

Key Data :

Limitations : Electron-withdrawing groups on the pyridine ring (e.g., –NO₂) reduce yields to <20% due to decreased nucleophilicity.

Advanced Functionalization Strategies

Hofmann Rearrangement

This method converts carboxamide intermediates into primary amines while retaining the quinoline moiety.

Procedure :

-

Intermediate Synthesis : 5-(Quinolin-4-yl)pyridine-3-carboxamide is prepared via hydrolysis of the corresponding nitrile using H₂SO₄ (conc.) at 120°C.

-

Rearrangement : Treatment with NaOBr in NaOH(aq) at 0°C generates the amine via intermediate isocyanate formation.

-

Isolation : Acidification with HCl precipitates the product (Yield: 58%).

Spectral Confirmation :

Advantages : Avoids metal catalysts, making it environmentally benign.

Condensation with Hydrazine Derivatives

Hydrazine-mediated cyclocondensation is effective for introducing quinoline groups.

Procedure :

-

Chloro Intermediate : 5-Chloro-pyridin-3-amine is reacted with 4-hydrazinoquinoline in ethanol under reflux for 12 hours.

-

Cyclization : The intermediate undergoes spontaneous cyclization upon heating, yielding the target compound.

-

Purification : Recrystallization from acetic acid provides pure product (Yield: 66%).

Optimization :

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Suzuki-Miyaura | 72% | >98% | High | Moderate |

| Nucleophilic Substitution | 65% | 95% | Moderate | Low |

| Hofmann Rearrangement | 58% | 90% | Low | High |

| Hydrazine Condensation | 66% | 92% | High | Moderate |

Key Observations :

Chemical Reactions Analysis

Types of Reactions

5-(Quinolin-4-yl)pyridin-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline and pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Quinoline N-oxide and pyridine N-oxide.

Reduction: Reduced quinoline and pyridine derivatives.

Substitution: Alkylated or acylated quinoline and pyridine derivatives.

Scientific Research Applications

5-(Quinolin-4-yl)pyridin-3-amine has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.

Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

Biological Research: The compound is used as a probe to study the binding interactions with DNA and proteins, providing insights into molecular recognition processes.

Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-(Quinolin-4-yl)pyridin-3-amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit enzymes such as topoisomerases, which are essential for DNA replication and transcription. Additionally, the compound can bind to receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The biological and physicochemical properties of pyridin-3-amine derivatives are highly dependent on substituents. Below is a comparative analysis of 5-(Quinolin-4-yl)pyridin-3-amine and its analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Quinoline vs. Pyrimidine Substituents: The quinolin-4-yl group in this compound contributes to metal chelation and intercalation into DNA, a trait critical for anticancer activity . In contrast, pyrimidin-5-yl substituents (e.g., in Compound 8) may enhance solubility and target kinase pathways . Fluorinated analogs like 5-(1,1-Difluoroethyl)pyridin-3-amine exhibit higher lipophilicity, which could improve blood-brain barrier penetration but limit aqueous solubility .

Halogenation (e.g., fluorine in 6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine) enhances metabolic stability and antibacterial potency .

Biological Activity

5-(Quinolin-4-yl)pyridin-3-amine (CAS No. 1255635-97-2) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Synthesis

The molecular structure of this compound consists of a quinoline moiety attached to a pyridine ring. The synthesis typically involves multi-step organic reactions, often starting from commercially available pyridine derivatives. Common methods include:

- Nucleophilic Substitution : The amine group on the pyridine can be introduced via nucleophilic substitution reactions.

- Cyclization Reactions : Cyclization can be achieved through various methods, including heating and the use of catalysts.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cells.

The presence of functional groups such as -OH and -NH2 has been shown to enhance the compound's activity by improving its interaction with cellular targets.

Antimalarial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimalarial activity . A series of derivatives were synthesized and tested against Plasmodium falciparum, with some showing promising results in both in vitro and in vivo studies.

| Compound | Activity | Study Type |

|---|---|---|

| 5p | Potent | In vitro & In vivo |

| 4-Cl Substituted | Significant | In vitro |

The mechanism involves interference with the maturation of Plasmodium schizonts, which is crucial for the parasite's lifecycle.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.

- DNA Interaction : Similar to other quinoline derivatives, it may bind to DNA or RNA, disrupting replication and transcription processes.

Case Studies

- Anticancer Study : A recent study evaluated the antiproliferative effects of various pyridine derivatives, including this compound, demonstrating significant inhibition of cell growth in multiple cancer cell lines .

- Antimalarial Evaluation : Another investigation focused on quinoline derivatives' antimalarial properties, where compounds structurally related to this compound displayed considerable efficacy against Plasmodium falciparum .

Q & A

Basic: What are the standard synthetic routes for preparing 5-(Quinolin-4-yl)pyridin-3-amine, and what factors influence reaction yields?

Methodological Answer:

The synthesis typically involves coupling quinoline and pyridine derivatives via cross-coupling reactions. A common approach (Scheme 1 in ) employs 5-bromopentanoyl chloride reacted with quinolin-3-amine under basic conditions (e.g., triethylamine) to form intermediates, followed by substitution with aryl piperazines. Key factors affecting yields include:

- Catalyst choice : Pd-based catalysts for Suzuki-Miyaura couplings.

- Solvent optimization : Polar aprotic solvents (DMF, acetone) enhance reactivity.

- Temperature control : Reactions often proceed at reflux (60–80°C).

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.